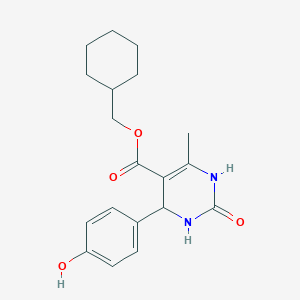![molecular formula C16H24ClNO2 B5117588 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine is a chemical compound used in scientific research for its potential as a therapeutic agent. This compound is also known as JNJ-7925476 and has been synthesized and studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce pain sensitivity.
Biochemical and Physiological Effects
Studies have shown that 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine can have several biochemical and physiological effects. These include an increase in serotonin and norepinephrine levels in the brain, as well as a reduction in pain sensitivity. This compound has also been shown to have anxiolytic effects, which can help to reduce anxiety.
実験室実験の利点と制限
One advantage of using 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine in lab experiments is its specificity for serotonin and norepinephrine reuptake inhibition. This can make it a useful tool for studying the effects of these neurotransmitters on various physiological processes.
However, one limitation of using this compound is its potential for off-target effects. This can make it difficult to determine whether observed effects are due to the compound's intended mechanism of action or other factors.
将来の方向性
There are several future directions for research on 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine. One area of interest is its potential for use in the treatment of depression and anxiety disorders. Further research is needed to determine its efficacy and safety in humans.
Another area of future research is the potential use of this compound in the treatment of neuropathic pain. Studies have shown promising results in animal models, but further research is needed to determine its effectiveness in humans.
Overall, 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine is a compound with potential therapeutic applications in several areas of research. Its mechanism of action, physiological effects, and potential for future research make it a valuable tool for scientific investigation.
合成法
The synthesis of 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine involves several steps. The starting material is 2-chloro-4-methylphenol, which is reacted with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and sodium hydride to form the final product.
科学的研究の応用
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine has been studied for its potential as a therapeutic agent in several areas of research. One area of interest is its potential as an antidepressant. Studies have shown that this compound can increase levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation.
Another area of research is the potential use of this compound in the treatment of neuropathic pain. Studies have shown that 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine can reduce pain sensitivity in animal models of neuropathic pain.
特性
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSQTVANAZWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)


![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)


